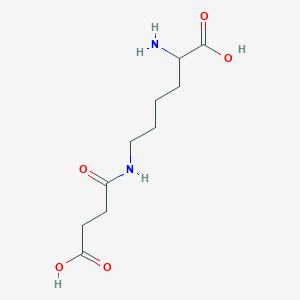
epsilon-Succinyllysine;epsilon-Succinyllysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Succinyllysine is a post-translational modification of lysine, characterized by the addition of a succinyl group to the epsilon-amino group of lysine residues in proteins. This modification plays a crucial role in regulating protein function and cellular processes, including metabolism, gene expression, and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions
Epsilon-Succinyllysine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the reaction of lysine with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the succinylated product .
Industrial Production Methods
Industrial production of epsilon-Succinyllysine often relies on microbial fermentation. Specific strains of bacteria, such as Streptomyces species, are engineered to overproduce the succinylated lysine. The fermentation process is optimized for factors like nutrient supply, pH control, and oxygen levels to maximize yield .
化学反应分析
Types of Reactions
Epsilon-Succinyllysine undergoes various chemical reactions, including:
Oxidation: The succinyl group can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: Reduction reactions can convert the succinyl group back to its original form or to other reduced derivatives.
Substitution: The succinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epsilon-Succinyllysine can produce various oxidized derivatives, while substitution reactions can yield a wide range of modified lysine residues .
科学研究应用
Epsilon-Succinyllysine has numerous applications in scientific research:
作用机制
The mechanism by which epsilon-Succinyllysine exerts its effects involves the transfer of a succinyl group from succinyl-CoA to the lysine residue of a protein. This modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinylation process is regulated by enzymes such as succinyltransferases and de-succinylases, which add and remove the succinyl group, respectively .
相似化合物的比较
Epsilon-Succinyllysine is similar to other post-translational modifications like acetylation, methylation, and phosphorylation. it is unique in its ability to introduce a large negative charge and significant mass shift to the protein, leading to distinct functional consequences .
Similar Compounds
Acetyllysine: Involves the addition of an acetyl group to lysine residues.
Methyllysine: Involves the addition of one or more methyl groups to lysine residues.
Phosphorylated Lysine: Involves the addition of a phosphate group to lysine residues.
Epsilon-Succinyllysine stands out due to its unique chemical properties and significant impact on protein function and cellular processes.
属性
分子式 |
C10H18N2O5 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
2-amino-6-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
ZAFOVBXOMIXMTH-UHFFFAOYSA-N |
规范 SMILES |
C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
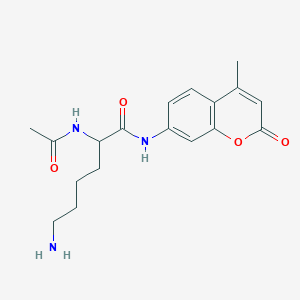
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
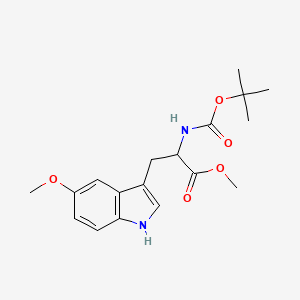
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13386887.png)

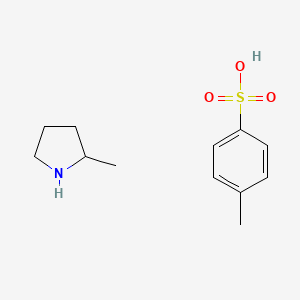
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
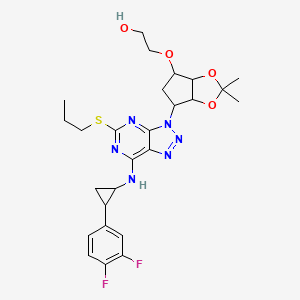
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
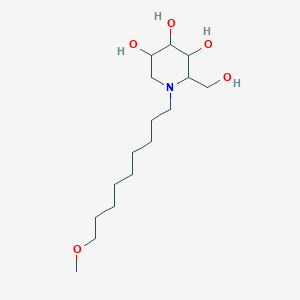
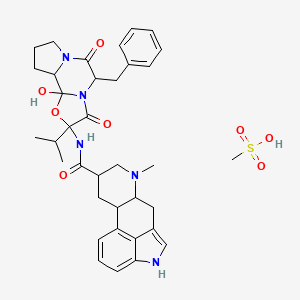
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)
